N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of fluorobenzo[d]thiazole, pyrazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . The target of these compounds is often the enzyme DprE1 , which is crucial for the survival of M. tuberculosis .
Mode of Action
tuberculosis by interacting with the enzyme DprE1 . The interaction of the compound with its target often results in the inhibition of the target’s function, leading to the death of the pathogen .
Biochemical Pathways
The inhibition of dpre1 by benzothiazole derivatives disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the pathogen .
Result of Action
The result of the compound’s action is the inhibition of the growth of M. tuberculosis . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the death of the pathogen .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzo[d]thiazole Core: This step involves the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride under basic conditions to form the fluorobenzo[d]thiazole core.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Coupling Reactions: The final step involves coupling the fluorobenzo[d]thiazole core with the pyrazole ring and the pyridine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in studying enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
- N-(6-bromobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its chloro and bromo analogs. The fluorine atom also influences the compound’s lipophilicity and ability to cross biological membranes, making it a valuable compound in drug development.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-12-8-16(24(2)23-12)18(26)25(11-13-4-3-7-21-10-13)19-22-15-6-5-14(20)9-17(15)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZIKDZODFPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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